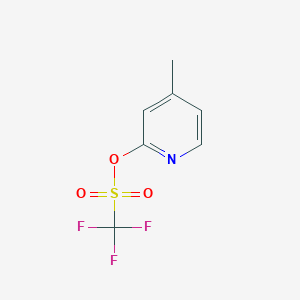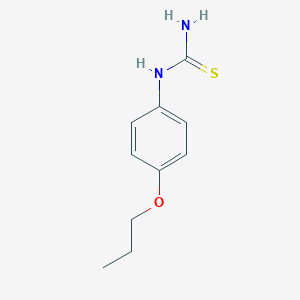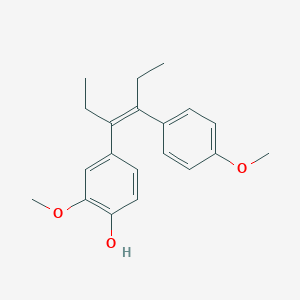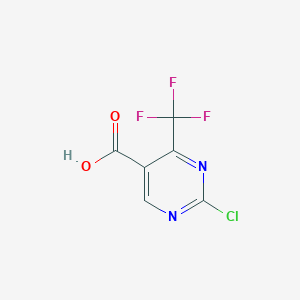![molecular formula C40H71NO9S B222271 2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid CAS No. 185138-92-5](/img/structure/B222271.png)
2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly known as AES and is used in various biochemical and physiological studies. The purpose of
Mecanismo De Acción
The mechanism of action of AES involves the disruption of lipid-lipid and lipid-protein interactions in the membrane. AES has a hydrophobic tail that interacts with the hydrophobic regions of the membrane, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing for the solubilization of membrane proteins.
Biochemical and Physiological Effects
AES has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. The compound does not affect the stability or activity of membrane proteins and has been shown to maintain the native conformation of the protein. Additionally, AES has minimal effects on the lipid composition of the membrane, making it an ideal detergent for membrane protein studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AES in lab experiments include its effectiveness in solubilizing membrane proteins, its ability to maintain the native conformation of the protein, and its minimal effects on the biochemical and physiological properties of the protein. However, AES has some limitations, including its cost and the potential for impurities to affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of AES in scientific research. One direction is the development of new AES analogs that have improved solubilization properties and reduced impurities. Another direction is the study of lipid-protein interactions using AES as a tool. Additionally, AES can be used in the study of membrane protein structure and function, including the identification of lipid binding sites and the determination of protein-lipid interactions.
Conclusion
In conclusion, AES is a complex chemical compound that has gained significant attention in scientific research. The compound is widely used in the solubilization and purification of membrane proteins, and its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions in the membrane. AES has minimal effects on the biochemical and physiological properties of membrane proteins, making it an ideal detergent for membrane protein studies. However, AES has some limitations, including its cost and the potential for impurities to affect the accuracy of the results. There are several future directions for the use of AES in scientific research, including the development of new AES analogs and the study of lipid-protein interactions.
Métodos De Síntesis
The synthesis method of AES involves the reaction of 2-aminoethanesulfonic acid with 3-hydroxy-3-methylglutaric anhydride. The reaction results in the formation of AES, which is then purified through a series of chromatographic techniques. The purity of AES is critical in scientific research as impurities can affect the accuracy of the results.
Aplicaciones Científicas De Investigación
AES is widely used in scientific research as a detergent for membrane protein solubilization. The compound has been shown to be effective in solubilizing various membrane proteins, including G protein-coupled receptors, ion channels, and transporters. AES has also been used in the purification of membrane proteins and the study of lipid-protein interactions.
Propiedades
Número CAS |
185138-92-5 |
|---|---|
Nombre del producto |
2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid |
Fórmula molecular |
C40H71NO9S |
Peso molecular |
742.1 g/mol |
Nombre IUPAC |
2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C40H71NO9S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-39(44)49-35(2)33-37(50-36(3)42)28-27-30-40(4,45)34-38(43)41-31-32-51(46,47)48/h21-22,35,37,45H,5-20,23-24,27-34H2,1-4H3,(H,41,43)(H,46,47,48)/b22-21+/t35-,37+,40-/m0/s1 |
Clave InChI |
AZFATTXUNCCDPX-VNXOMAOHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC/C=C/CCC#CCC(=O)O[C@@H](C)C[C@@H](CCC[C@@](C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |
SMILES |
CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |
Sinónimos |
Taurospongin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)
